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Compound of Interest

Compound Name: Celesticetin

Cat. No.: B1194208

For Researchers, Scientists, and Drug Development Professionals

Celesticetin, a member of the lincosamide class of antibiotics, presents a compelling scaffold
for the development of novel antibacterial agents. Its unique structure, characterized by a
substituted proline moiety linked to an amino-octose sugar, offers multiple points for chemical
modification to enhance potency, expand the spectrum of activity, and overcome resistance
mechanisms. These application notes provide detailed protocols and data for the chemical
synthesis of Celesticetin analogs, drawing from established methodologies for lincosamide
synthesis.

Introduction to Lincosamide Synthesis

The chemical synthesis of lincosamides like Celesticetin is a significant challenge, primarily
due to the complex, stereochemically rich structure of the amino-octose sugar moiety (the
"northern half") and the need for a stereoselective synthesis of the substituted proline derivative
(the "southern half*). The final key step is the formation of an amide bond between these two
fragments.

Recent advances have focused on modular, component-based routes that allow for the flexible
synthesis of the northern half, enabling diversification at key positions.[1] Additionally, solid-
phase synthesis techniques have been employed to rapidly generate libraries of analogs by
varying the amino acid component.
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While a complete, step-by-step total chemical synthesis of Celesticetin itself is not extensively
detailed in recent literature, this document compiles protocols for the synthesis of the key
building blocks and their coupling to generate Celesticetin analogs.

Data Presentation: Biological Activity of
Lincosamide Analogs

The following table summarizes the minimum inhibitory concentrations (MICs) for selected
lincosamide analogs, highlighting the impact of modifications to the proline moiety and the
salicylate group on antibacterial activity.

MIC (nM) vs. Kocuria

Compound Description . .
rhizophila
Celesticetin Natural Product 1600[2]
) ] Natural Product with 4-propyl-
Lincomycin 400[2]

L-proline

Hybrid: Lincomycin's proline +
CELIN o ) 100[2]
Celesticetin's sugar/salicylate

ODCELIN O-demethylated CELIN 100[2]

Experimental Protocols
Protocol 1: Component-Based Synthesis of the
Aminosugar (Northern Half) Analogs

This protocol is adapted from a flexible, component-based synthetic route to
methylthiolincosamine (MTL), the aminosugar component of lincomycin.[1] This route utilizes a
key nitroaldol (Henry) reaction and allows for diversification at the C7 position to create
analogs.

Objective: To synthesize a protected aminosugar scaffold that can be further elaborated into
various Celesticetin analogs.

Materials:
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o Epoxy aldehyde building block (e.g., (3S,4R)-9)

 Nitro ether building block (e.g., 10) or 2-nitroethanol for C7 diversification[1]
o Catalyst (e.g., chiral catalyst for diastereoselective nitroaldol)

e Solvents: Tetrahydrofuran (THF), Methanol (MeOH), etc.

o Reagents for subsequent steps: Zinc (Zn), Acetic acid (AcOH), Trimethyl(methylthio)silane,
Trimethylsilyl trifluoromethanesulfonate.

Methodology:
o Diastereoselective Nitroaldol Reaction:

o In a flame-dried flask under an inert atmosphere, dissolve the epoxy aldehyde building
block in the appropriate solvent.

o Add the nitro ether or 2-nitroethanol.

o Introduce the catalyst and stir the reaction at the specified temperature until completion,
monitoring by TLC.

o Upon completion, quench the reaction and perform an aqueous workup.

o Purify the resulting product by flash column chromatography. For the reaction with 2-
nitroethanol, this yields an isoxazoline intermediate.[1]

o Elaboration to the Aminosugar Core:

o The product from the nitroaldol reaction is then taken through a multi-step sequence which
may include:

» Cycloisomerization.

» Reduction of the nitro group or cleavage of the N-O bond in the isoxazoline (e.g., using
Zn in AcOH).[1]
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» Protection of the resulting amine (e.g., as a trifluoroacetamide).[1]

o Glycosylation (Installation of the Thioether):

[e]

Dissolve the protected aminosugar in an appropriate solvent such as THF.

o

Add trimethyl(methylthio)silane as the glycosyl acceptor.

[¢]

Add trimethylsilyl trifluoromethanesulfonate as a Lewis acid promoter to effect a cis-a-
thioglycosylation.[1]

[¢]

Monitor the reaction by TLC and, upon completion, quench and purify by chromatography.
o Deprotection:

o Perform final deprotection steps (e.g., O-desilylation and debenzylation) to yield the free
aminosugar, which is ready for coupling with the proline moiety.[1]

Protocol 2: Solid-Phase Synthesis of Celesticetin
Analogs

This protocol outlines a general method for the synthesis of a library of Celesticetin analogs by
coupling different amino acids to the aminosugar on a solid support. This approach allows for
rapid diversification of the "southern half.”

Objective: To generate a library of Celesticetin analogs with variations in the amino acid
component.

Materials:

Oxime resin

Aminosugar (e.g., methylthiolincosamine or an analog from Protocol 1)

N-protected amino acids

Coupling reagents (e.g., HBTU, HOBY)
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DIPEA (N,N-Diisopropylethylamine)

Acetic acid

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)

Cleavage cocktail (e.g., TFA-based)

Methodology:

e Resin Preparation and Amino Acid Loading:

o Swell the oxime resin in DCM in a peptide synthesis vessel.

o Load the first desired N-protected amino acid onto the resin using standard peptide
coupling conditions.

» Peptide Elongation (if synthesizing a dipeptide moiety):

o Perform standard Fmoc-based solid-phase peptide synthesis steps (Fmoc deprotection
with piperidine, followed by coupling of the next amino acid) to build the desired peptide
chain on the resin.

o Cleavage of the Peptide from the Resin with the Aminosugar (Aminolysis):

[e]

To the vessel containing the peptide-bound oxime resin, add a solution of the aminosugar
(1 equivalent) and DIPEA (2.5 equivalents) in a mixture of DCM/DMF.

[e]

Add acetic acid (5 equivalents) to the mixture.

o

Agitate the vessel at room temperature overnight.

[¢]

Collect the solution and wash the resin with DCM and MeOH.

[e]

Concentrate the combined organic phases under reduced pressure.

e Purification:
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o Purify the crude product by flash column chromatography to yield the desired Celesticetin
analog.

Protocol 3: Amide Bond Formation (Solution Phase)

This protocol describes a general method for the coupling of the aminosugar and the proline
derivative in solution, a key step in the total synthesis of Celesticetin analogs.

Objective: To form the amide bond between the synthesized northern and southern halves.

Materials:

Protected aminosugar with a free amine (from Protocol 1)

N-protected proline derivative with a free carboxylic acid

Peptide coupling reagent (e.g., BOP, HBTU, HATU)

Base (e.g., DIPEA)

Solvent (e.g., DMF, DCM)
Methodology:
 Activation of the Carboxylic Acid:

o In a reaction vessel, dissolve the N-protected proline derivative, the peptide coupling
reagent, and an additive like HOBLt in an anhydrous solvent.

o Stir the mixture at 0°C for a few minutes to activate the carboxylic acid.
e Coupling Reaction:

o Add the protected aminosugar to the reaction mixture, followed by the dropwise addition of
a base like DIPEA.

o Allow the reaction to warm to room temperature and stir until completion (monitored by
TLC).
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e Workup and Purification:

o Perform a standard aqueous workup to remove excess reagents.

o Purify the protected Celesticetin analog by flash column chromatography.
» Final Deprotection:

o Remove all protecting groups using appropriate conditions to yield the final Celesticetin
analog.

Mandatory Visualizations
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Caption: A generalized workflow for the chemical synthesis of Celesticetin analogs.
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Caption: Workflow for the solid-phase synthesis of Celesticetin analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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